![molecular formula C8H18ClNO2 B2656362 propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride CAS No. 66854-99-7](/img/structure/B2656362.png)
propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride
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Overview
Description
Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride typically involves esterification reactions. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biochemical pathways and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride include:
- Propan-2-yl (2S)-2-(methylamino)propanoate hydrochloride
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both amino and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(2)7(9)8(10)11-6(3)4;/h5-7H,9H2,1-4H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQDDUMWIYOHDY-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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